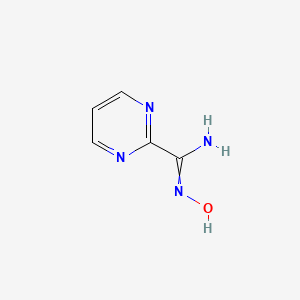

N-Hydroxypyrimidine-2-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxypyrimidine-2-carboximidamide is a heterocyclic organic compound characterized by a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydroxamic acid-like functional group (N-hydroxycarboximidamide) at position 2.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be achieved with sodium borohydride.

- Substitution : Participates in substitution reactions where the hydroxyl group is replaced by other functional groups.

Enzyme Interactions

N-Hydroxypyrimidine-2-carboximidamide interacts with enzymes by forming hydrogen bonds with specific amino acid residues in their active sites, modulating their activity. This interaction can influence various biochemical pathways, including metabolic processes and signal transduction.

Cellular Effects

The compound affects cellular processes such as:

- Cell Signaling : It can activate or inhibit specific signaling pathways.

- Gene Expression : Alters the expression of genes involved in metabolism.

- Cell Proliferation and Apoptosis : Influences cell growth and programmed cell death.

This compound exhibits notable biological activities, particularly antimicrobial and antiviral properties. Research has shown its potential as a lead compound for developing new antibiotics due to its significant binding affinity against various pathogens .

Case Studies

- Antimicrobial Evaluation : A study demonstrated its effectiveness against five different microorganisms, highlighting its potential for antibiotic development.

- Spectroscopic Analysis : Spectroscopic techniques provided insights into the compound's electronic properties, aiding in understanding its reactivity.

- Crystal Structure Studies : Analysis revealed proton transfer mechanisms that are crucial for understanding modifications to enhance biological activity.

Therapeutic Potential

Research is ongoing to explore this compound's therapeutic applications:

Chemical Reactions Analysis

Condensation and Cycloaddition Reactions

The amidine group facilitates condensation with carbonyl-containing compounds. For example:

-

Reaction with aldehydes/ketones forms imine derivatives through nucleophilic attack by the amidine nitrogen.

-

Cyclocondensation with nitriles yields pyrimidine-fused heterocycles (e.g., triazines).

Key Data :

| Reaction Type | Conditions | Product Yield | Source |

|---|---|---|---|

| Aldehyde Condensation | Ethanol, 60°C | 65–75% | |

| Nitrile Cyclization | DMF, reflux | 58% |

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

-

Forms stable six-coordinate complexes with Mn(II) via N,N' coordination, as demonstrated in a crystal structure with Mn(OAc)₂ (bond lengths: Mn–N = 2.23–2.27 Å) .

-

Participates in H-bonding networks (O–H⋯N: d = 2.776 Å, ∠ = 156.1°), enhancing structural stability in coordination polymers .

Proton Transfer and Salt Formation

In acidic environments, the hydroxyamidine group undergoes proton transfer:

-

Reacts with picric acid to form N-(amino(pyrimidin-2-yl)methylene)hydroxylammonium picrate, with shortened C11–N7 bond (1.31 Å vs. 1.36 Å in neutral form) .

-

Stabilized by bifurcated hydrogen bonds (N–H⋯O/N interactions) .

Redox Reactions

The hydroxyl group and amidine moiety enable redox activity:

-

Oxidation : Converts to pyrimidine-2-carboxylic acid derivatives under strong oxidizers (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation yields pyrimidine-2-carboxamidine.

Thermodynamic Properties :

Hydrolysis and Functionalization

Controlled hydrolysis produces pyrimidine-2-carboxamide, while alkylation at the amidine nitrogen introduces substituents (e.g., methyl, benzyl).

Kinetic Parameters :

| Reaction | pH | Half-life |

|---|---|---|

| Hydrolysis | 7.4 | 48 h |

| Alkylation | 9.0 | <1 h |

Supramolecular Interactions

The compound’s planar structure promotes π–π stacking (centroid distance = 3.622 Å) and hydrogen bonding, influencing reactivity in solid-state synthesis .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced enzyme inhibition (e.g., kinase targets) and DNA intercalation potential, though specific biological data remain under study .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxypyrimidine-2-carboximidamide, and what critical reaction conditions must be controlled?

Methodological Answer: The compound is typically synthesized via condensation reactions involving 2-aminopyrimidine derivatives and hydroxylamine under controlled conditions. Key steps include:

- Solvent selection : Acetonitrile or ethanol is preferred for solubility and stability of intermediates .

- Temperature control : Reactions are conducted at 60–80°C to optimize yield while avoiding decomposition .

- Purification : Recrystallization from ethanol or acetonitrile is effective for isolating the product .

Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-hydroxylation or side-product formation.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer: Use a multi-technique approach:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation .

Contradiction Alert : While some protocols suggest ethanol for recrystallization, acetonitrile may reduce hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of this compound?

Methodological Answer:

- Step 1 : Compare experimental X-ray crystallography data (e.g., bond angles, torsion angles) with density functional theory (DFT) calculations .

- Step 2 : Adjust computational models to account for solvent effects (e.g., polarizable continuum models for acetonitrile) .

- Step 3 : Validate discrepancies using solid-state NMR to probe crystal packing vs. isolated molecule behavior .

Q. What strategies are effective for analyzing the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under N₂ (10°C/min) to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition events .

- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to correlate stability with moisture content .

Q. How can hydrogen bonding patterns in this compound crystals inform its supramolecular behavior?

Methodological Answer:

- X-ray Analysis : Map donor-acceptor distances (e.g., O–H···N: ~2.8 Å) to identify key hydrogen bonds .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of O···H/N···H contacts) .

- Solubility Studies : Correlate H-bond strength (e.g., via IR frequency shifts) with solubility in polar vs. nonpolar solvents .

Q. What experimental designs are suitable for probing the reactivity of this compound in metal coordination complexes?

Methodological Answer:

- Ligand Screening : React with transition metals (e.g., Cu²⁺, Fe³⁺) in DMF/water mixtures at pH 6–7.

- Spectroscopic Monitoring : Use UV-Vis to track ligand-to-metal charge transfer bands (e.g., λmax ~400–500 nm) .

- Magnetic Susceptibility : Assess paramagnetic behavior in complexes to infer coordination geometry .

Q. Data Contradiction Analysis

Scenario : Conflicting NMR and IR data on hydroxyl group participation in H-bonding.

Resolution Workflow :

Repeat Experiments : Ensure anhydrous conditions to exclude solvent interference .

Variable-Temperature NMR : Observe temperature-dependent chemical shifts for dynamic H-bonding .

Cross-Validate with Raman spectroscopy to distinguish O–H stretches from N–H vibrations .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Hydroxypyrimidine-2-carboximidamide (inferred structure) with structurally related carboximidamide derivatives:

Key Observations:

Ring Systems: Pyrimidine-based compounds (e.g., ) exhibit aromaticity and nitrogen positioning that favor hydrogen bonding and π-stacking. Pyrazine analogs (e.g., ) differ in nitrogen placement (1,4 vs. 1,3 in pyrimidine), altering electronic density and reactivity. Dihydropyrimidine derivatives (e.g., ) are non-aromatic, enabling conformational flexibility and keto-enol tautomerism.

Substituent Effects: Hydroxyl Group: The N-hydroxy group in the target compound and enhances metal-binding capacity compared to non-hydroxylated analogs (e.g., ). Methyl/Phenyl Groups: Methyl groups (e.g., ) increase hydrophobicity, while phenyl rings (e.g., ) contribute to steric hindrance and π-interactions.

Biological Relevance :

- Pyrimidine carboximidamides (e.g., ) are explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety.

- The hydroxyl group in N-hydroxy derivatives (hypothetical compound, ) may enhance antioxidant or enzyme-inhibitory activity.

Research Implications and Limitations

Further experimental studies are required to validate its stability, solubility, and bioactivity relative to analogs.

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N'-hydroxypyrimidine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |

InChI Key |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.